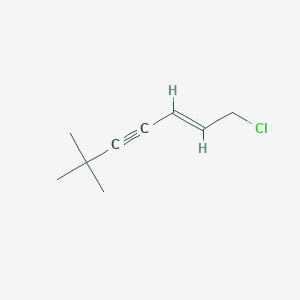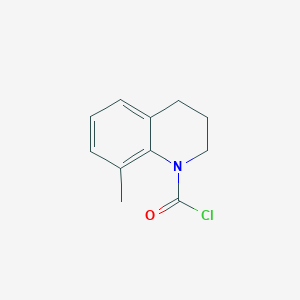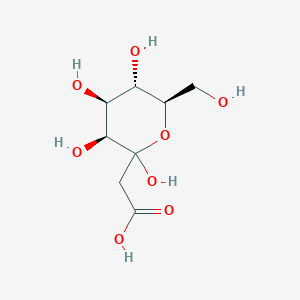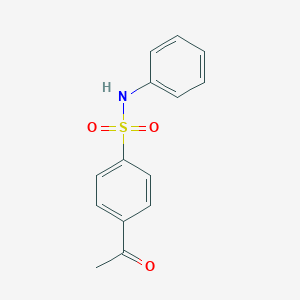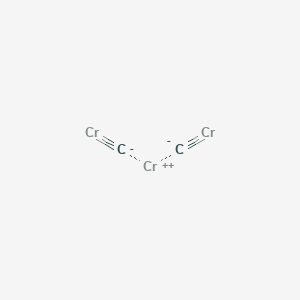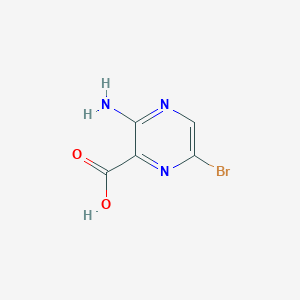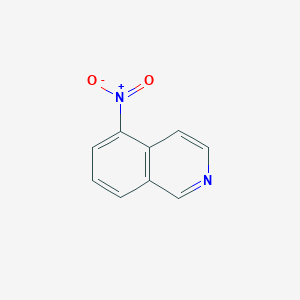
5-硝基异喹啉
描述
5-Nitroisoquinoline is an organic compound with the molecular formula C9H6N2O2. It is an important intermediate in the synthesis of a wide variety of pharmaceuticals and other compounds. The compound is commonly used in the research laboratory for the synthesis of various compounds. It is also used in the manufacture of dyes and pigments. 5-Nitroisoquinoline is an important compound in the field of drug discovery and development.
科学研究应用
酰胺和脲的硝基和亚硝基衍生物的合成
首次通过直接在5-硝基异喹啉分子中进行亲核取代氢,获得了基于5-硝基异喹啉和5-亚硝基异喹啉的酰胺和脲 . 该过程涉及两种对5-硝基异喹啉进行S NH酰化的途径,它们的主要区别在于反应体系中是否存在少量的水 .
吡咯并异喹啉的形成
5-硝基异喹啉与乙烯基溴化镁反应生成一系列吡咯并异喹啉 . 这种反应可能对合成复杂的有机化合物有用。
潜在的抗疟疾药物
5-硝基异喹啉衍生物已被评估为潜在的抗疟疾药物 . 这些化合物在治疗疟疾方面的有效性可能对全球健康做出重大贡献。
诱变和染色体损伤活性的评估
这些衍生物还通过沙门氏菌试验评估了它们的诱变 (MUT) 和染色体损伤 (CHR) 活性 . 这可以提供有关这些化合物的安全性及其潜在副作用的有价值信息。
氧化还原过程研究
对5-硝基异喹啉的研究还涉及氧化还原过程 . 了解这些过程可能导致新的化学反应和合成方法的开发。
区域选择性研究
对5-硝基异喹啉的研究还涉及区域选择性的研究 . 这可以提供有关该化合物在化学反应中的行为的有价值见解。
作用机制
Target of Action
The primary target of 5-Nitroisoquinoline is Apolipoprotein E (APOE) . APOE plays a crucial role in the metabolism of fats in the body and is implicated in Alzheimer’s disease and cardiovascular disease .
Mode of Action
5-Nitroisoquinoline interacts with its target through a process known as oxidative nucleophilic hydrogen substitution (SNH) . This process involves the direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule . In the case of urea and monosubstituted ureas, only 5-nitrosoisoquinoline-6-amine is formed under anhydrous conditions .
Biochemical Pathways
The biochemical pathways affected by 5-Nitroisoquinoline include the Alzheimer’s disease pathway , the TGF_beta_Receptor Signaling Pathway , the FSH Signaling Pathway , and the Wnt Signaling Pathway . These pathways are involved in various biological processes, including memory, cell growth and differentiation, reproductive processes, and cell-cell communication .
Pharmacokinetics
Drug likeness parameters related to adme properties can be calculated using online tools .
Result of Action
The molecular and cellular effects of 5-Nitroisoquinoline’s action involve the formation of amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline . These compounds are obtained by direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule .
安全和危害
未来方向
The molecular framework of isoquinoline, which includes 5-Nitroisoquinoline, is the basis of an extensive family of alkaloids exhibiting diverse biological activity . Their synthetic derivatives are widely used in pharmacology and medicine . Thus, further functionalization of isoquinoline seems to be a very promising direction .
属性
IUPAC Name |
5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMPFQCCWBTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209511 | |
| Record name | 5-Nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-32-9 | |
| Record name | 5-Nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-nitroisoquinoline?
A1: 5-nitroisoquinoline has the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol. []
Q2: What spectroscopic data is available for characterizing 5-nitroisoquinoline?
A2: Researchers commonly employ various spectroscopic techniques to characterize 5-nitroisoquinoline, including Fourier Transform Infrared (FTIR), FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]
Q3: What are common synthetic routes for 5-nitroisoquinoline?
A3: One approach involves the nitration of 1-methylisoquinoline using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). [] Another method utilizes the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates. [] Vicarious nucleophilic substitution (VNS) on 5-nitroisoquinoline offers a route to 6-methyl-5-nitroisoquinoline. []
Q4: How does the nitro group in 5-nitroisoquinoline influence its reactivity?
A4: The nitro group, being strongly electron-withdrawing, significantly impacts the reactivity of 5-nitroisoquinoline. It facilitates reactions like nucleophilic aromatic substitution (SNAr) at specific positions on the isoquinoline ring. Additionally, the nitro group can undergo reduction, leading to the formation of amino derivatives. [, , ]
Q5: Can 5-nitroisoquinoline participate in electron transfer reactions?
A5: Yes, research demonstrates the involvement of 5-nitroisoquinoline in electron transfer reactions. For instance, 1-chloromethyl-5-nitroisoquinoline, a derivative, reacts with 2-nitropropane anion via an SRN1 mechanism, confirming its participation in electron transfer processes. [, ]
Q6: Does 5-nitroisoquinoline exhibit any notable biological activities?
A6: Research suggests potential applications of 5-nitroisoquinoline derivatives in medicinal chemistry. For example, a 5-nitroisoquinoline-derived Schiff base has shown promising antimalarial activity against a chloroquine-resistant Plasmodium falciparum strain. [] Additionally, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, derived from a 5-nitroisoquinoline precursor, acts as a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2). []
Q7: Can 5-nitroisoquinoline be used as a building block for more complex molecules?
A7: Yes, the reactivity of 5-nitroisoquinoline makes it a valuable synthon for synthesizing various heterocyclic compounds. For instance, it serves as a precursor in synthesizing thiazolo[4,5-f]isoquinolines, thiazolo[4,5-f]quinolines, and benzo[1,2-d:4,3-d']bisthiazoles. [] It has also been used to synthesize "aza" analogues of naphthoporphyrins, namely quino- and isoquinoporphyrins. []
Q8: Can 5-nitroisoquinoline form complexes with metal ions?
A8: 5-nitroisoquinoline, particularly its N-oxide derivative (NIQNO), can act as a ligand, forming complexes with various metal ions, including lanthanide perchlorates and copper(I) iodide. [, , ]
Q9: How do substituents on the isoquinoline ring influence the properties of the complexes?
A9: The nature and position of substituents on the isoquinoline ring can significantly impact the stability, spectroscopic properties, and reactivity of the resulting metal complexes. For example, in a series of trinuclear ruthenium complexes with different azanaphthalene ligands, including 5-nitroisoquinoline, correlations were observed between the ligand's pKa values and the complexes' spectroscopic and electrochemical properties. []
Q10: Have computational methods been employed to study 5-nitroisoquinoline?
A10: Yes, quantum mechanical calculations have been used to investigate the vibrational and electronic spectra of 5-nitroisoquinoline and its derivatives. These calculations provide insights into molecular geometry, electronic transitions, and charge distribution within the molecule. []
Q11: What is known about the Structure-Activity Relationship (SAR) of 5-nitroisoquinoline derivatives?
A11: Research on 5-nitroisoquinoline derivatives has explored the impact of structural modifications on their biological activities. For example, introducing various substituents at different positions on the isoquinoline ring has been investigated for its effect on antimalarial activity. [, ] Studies also highlight that the presence of a nitro group is crucial for the mutagenic and chromosome-damaging activities of some 5-nitroisoquinolines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

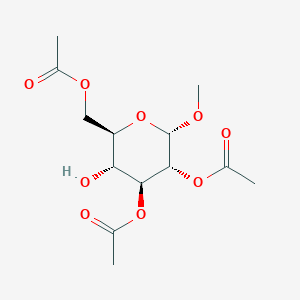
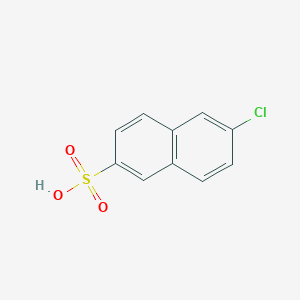
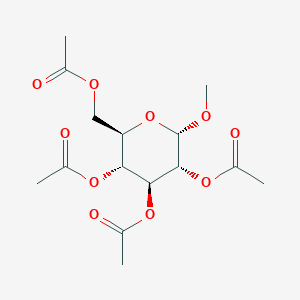

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)

